REACTION_SMILES
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[CH3:12][C:13](=[O:14])[OH:15].[CH3:20][C:21]([O:22][C:23](=[O:24])[CH3:25])=[O:26].[OH:16][N+:17]([O-:18])=[O:19].[s:1]1[c:2]2[c:3]([c:4]([CH:6]=[O:7])[cH:5]1)[cH:8][cH:9][cH:10][cH:11]2>>[s:1]1[c:2]2[c:3]([c:4]([CH:6]=[O:7])[cH:5]1)[cH:8][cH:9][c:10]([N+:17](=[O:16])[O-:18])[cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1csc2ccccc12
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Name
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Type
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product
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Smiles
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O=Cc1csc2cc([N+](=O)[O-])ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |